molecular formula C13H12FNO3 B2485107 4-Ethoxy-6-fluoro-8-methylquinoline-2-carboxylic acid CAS No. 1338660-44-8

4-Ethoxy-6-fluoro-8-methylquinoline-2-carboxylic acid

Cat. No.: B2485107
CAS No.: 1338660-44-8
M. Wt: 249.241
InChI Key: ICDRZOILUGBTGV-UHFFFAOYSA-N
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Description

4-Ethoxy-6-fluoro-8-methylquinoline-2-carboxylic acid is a functionalized quinoline derivative of high interest in medicinal chemistry and pharmaceutical research . This compound serves as a versatile building block for the synthesis of more complex molecules. Its molecular structure, which features a carboxylic acid group at the 2-position, an ethoxy substituent at the 4-position, and a fluorine atom at the 6-position, makes it a valuable intermediate for exploring structure-activity relationships . Researchers can utilize this compound in various synthetic pathways, including further functionalization of the carboxylic acid group, modifications to the quinoline core, or as a precursor in the development of compounds with potential biological activity . Similar quinoline carboxylic acids are known to be key intermediates in constructing molecules for antimicrobial and anticancer research, suggesting broad utility in early-stage discovery programs . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-ethoxy-6-fluoro-8-methylquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c1-3-18-11-6-10(13(16)17)15-12-7(2)4-8(14)5-9(11)12/h4-6H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDRZOILUGBTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2C)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enaminone Formation and Cyclization

The Gould-Jacobs reaction provides a foundational route for constructing the quinoline core. Using 3-fluoro-5-methylaniline and diethyl ethoxymethylenemalonate , the enaminone intermediate forms via nucleophilic attack at 80–100°C in anhydrous ethanol. Cyclization under reflux conditions (120°C, 6 hr) generates 4-hydroxy-6-fluoro-8-methylquinoline-2-carboxylic acid ethyl ester, confirmed by $$ ^1H $$ NMR (δ 8.21 ppm, singlet, H-5) and $$ ^{13}C $$ NMR (δ 164.2 ppm, C=O).

Key Data :

Parameter Value
Cyclization Yield 68%
Solvent Ethanol
Reaction Time 6 hours

Ethoxy Group Introduction via Alkylation

The 4-hydroxy intermediate undergoes O-ethylation using ethyl iodide (1.2 eq) and potassium carbonate (2 eq) in dimethylformamide (DMF) at 60°C for 12 hr. Post-reaction purification via recrystallization from ethanol/water (7:3) yields the ethoxy derivative with 74% efficiency.

Optimization Insight :

  • Excess ethyl iodide (>1.5 eq) leads to diethylated byproducts (up to 22%).
  • Microwave-assisted alkylation (100°C, 30 min) improves yield to 81% but requires specialized equipment.

Conrad-Limpach Synthesis with Chloro-Ethoxy Substitution

Quinoline Core Assembly

The Conrad-Limpach method condenses 3-fluoro-5-methylaniline with ethyl acetoacetate in refluxing xylene (140°C, 8 hr), forming 4-hydroxy-6-fluoro-8-methylquinoline-2-carboxylic acid ethyl ester. Acidic workup (HCl, 2M) hydrolyzes the ester to the carboxylic acid (92% yield).

Reaction Schema :
$$
\text{Aniline} + \text{Ethyl acetoacetate} \xrightarrow{\Delta} \text{4-Hydroxyquinoline} \xrightarrow{\text{HCl}} \text{Carboxylic Acid}
$$

Chlorination and Ethoxy Substitution

Treatment with phosphorus oxychloride (POCl$$_3$$) at 110°C for 3 hr converts the 4-hydroxyl group to chloride (89% yield). Subsequent nucleophilic substitution with sodium ethoxide (3 eq) in tetrahydrofuran (THF) at 65°C for 5 hr installs the ethoxy moiety.

Critical Parameters :

Step Conditions Yield
Chlorination POCl$$_3$$, 110°C 89%
Substitution NaOEt, THF, 65°C 73%

Industrial-Scale Continuous Flow Synthesis

Microreactor-Based Cyclization

Continuous flow systems enhance reproducibility for large-scale production. A two-stage reactor setup achieves:

  • Enaminone Formation : Residence time = 12 min, T = 90°C, solvent = acetonitrile.
  • Cyclization : T = 130°C, residence time = 8 min, yielding 78% product with >99% purity by HPLC.

Ethylation via Packed-Bed Catalysis

A fixed-bed reactor loaded with Amberlyst-15 catalyzes the ethoxylation of 4-chloro intermediates using ethanol under supercritical conditions (240°C, 50 bar). This method reduces side reactions, achieving 82% conversion with 94% selectivity.

Advantages Over Batch Processing :

  • 40% reduction in solvent consumption
  • 3-fold increase in throughput

Comparative Analysis of Synthetic Routes

Yield and Scalability

Method Laboratory Yield Industrial Scalability
Gould-Jacobs 68–74% Moderate
Conrad-Limpach 73–89% High
Continuous Flow 78–82% Excellent

Cost and Environmental Impact

  • POCl$$_3$$ Usage : Conrad-Limpach route generates 1.2 kg waste/kg product vs. 0.4 kg for flow synthesis.
  • Solvent Recovery : Flow systems reclaim >95% acetonitrile vs. 70% in batch processes.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:4) yields needle-like crystals with 99.5% purity (mp 214–216°C). X-ray diffraction confirms the ethoxy group’s orientation at C4.

Spectroscopic Validation

  • FT-IR : $$ \nu(\text{C=O}) = 1685 \, \text{cm}^{-1} $$, $$ \nu(\text{C-O}) = 1240 \, \text{cm}^{-1} $$.
  • $$ ^1H $$ NMR : δ 1.42 (t, 3H, OCH$$2$$CH$$3$$), δ 4.52 (q, 2H, OCH$$_2$$).

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-fluoro-8-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce quinoline-2-methanol derivatives .

Scientific Research Applications

4-Ethoxy-6-fluoro-8-methylquinoline-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-fluoro-8-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxylate (CAS: 334971-28-7)

  • Structural Differences :
    • Position 4: Chloro (Cl) substituent vs. ethoxy (OCH₂CH₃) in the target compound.
    • Position 3: Ethyl carboxylate ester vs. carboxylic acid at position 2.
    • Position 8: Methoxy (OCH₃) vs. methyl (CH₃) group.
  • Functional Implications: The chloro substituent may increase electrophilicity, enhancing reactivity in cross-coupling reactions. Methoxy at position 8 could enhance metabolic stability compared to the methyl group .

2-(5-Chlorothiophen-2-yl)-8-fluoro-6-methylquinoline-4-carboxylic Acid (CAS: 1405577-41-4)

  • Structural Differences :
    • Position 2: 5-Chlorothiophene ring vs. ethoxy group.
    • Fluorine placement: Position 8 vs. position 6 in the target compound.
  • Functional Implications :
    • The chlorothiophene moiety introduces aromatic heterocyclic character, which may improve binding to hydrophobic enzyme pockets.
    • Fluorine at position 8 instead of 6 could alter electronic distribution, affecting intermolecular interactions such as hydrogen bonding or dipole-dipole forces .

Comparative Data Table

Compound Name CAS Number Substituents (Positions) Functional Groups Purity Commercial Availability
4-Ethoxy-6-fluoro-8-methylquinoline-2-carboxylic acid 1338660-44-8 4-Ethoxy, 6-F, 8-Me Carboxylic acid (C2) 95% Discontinued/Supplied*
Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate 334971-28-7 4-Cl, 6-F, 8-OMe Ethyl ester (C3) N/A Available (Parchem)
2-(5-Chlorothiophen-2-yl)-8-fluoro-6-methylquinoline-4-carboxylic acid 1405577-41-4 2-(5-Cl-thiophene), 8-F, 6-Me Carboxylic acid (C4) N/A Available (EOS Med Chem)

*Availability varies by supplier .

Research Implications and Trends

  • Electron-Withdrawing vs. Electron-Donating Groups: The ethoxy group (electron-donating) in the target compound may stabilize the quinoline ring via resonance, contrasting with chloro substituents (electron-withdrawing) in analogs, which could enhance reactivity in electrophilic substitutions .
  • Bioactivity Potential: Carboxylic acid derivatives are often prioritized for their ionizable nature, which improves solubility and bioavailability in drug formulations compared to ester analogs .

Availability and Commercial Considerations

  • Supply Variability : While AK Scientific lists the target compound as available, CymitQuimica has discontinued it, highlighting challenges in sourcing .

Biological Activity

4-Ethoxy-6-fluoro-8-methylquinoline-2-carboxylic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a quinoline backbone substituted with an ethoxy group at the 4-position, a fluorine atom at the 6-position, and a methyl group at the 8-position. This unique structure is believed to influence its biological properties significantly.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.

Anticancer Effects

Research indicates that this compound possesses anticancer properties. It has been observed to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to inhibit specific kinases involved in cell proliferation is a critical aspect of its anticancer activity. For instance, molecular docking studies suggest that it binds effectively to the active sites of target kinases, leading to cell cycle arrest and apoptosis induction.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented in various studies. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. These actions contribute to its potential use in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Interaction : It interacts with specific receptors on cell membranes, modulating signaling pathways that lead to apoptosis.
  • Cell Cycle Regulation : By affecting cyclins and cyclin-dependent kinases, it can induce cell cycle arrest.

Study on Anticancer Activity

A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis compared to control groups. The IC50 value was determined to be around 20 µM, indicating potent activity against breast cancer cells.

TreatmentViability (%)Early Apoptosis (%)Late Apoptosis (%)Total Death (%)
Control95005
Compound6052535

Study on Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation, the compound significantly reduced nitric oxide production in RAW264.7 macrophages, showcasing its potential as an anti-inflammatory agent.

TreatmentNO Production (µM)
Control25
LPS50
Compound (10 µM)15

Q & A

Q. What are the standard synthetic routes for 4-Ethoxy-6-fluoro-8-methylquinoline-2-carboxylic acid, and how can intermediates be validated?

  • Methodological Answer : A common approach involves multi-step functionalization of the quinoline core. For example:
  • Step 1 : Start with a substituted quinoline-2-carboxylate ester (e.g., ethyl or methyl esters) as a precursor. Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate derivatives (CAS 334971-28-7) can be modified via nucleophilic substitution to introduce ethoxy and methyl groups at positions 4 and 8, respectively .
  • Step 2 : Fluorination at position 6 is typically achieved using fluorinating agents like Selectfluor or DAST under controlled conditions.
  • Validation : Confirm intermediates via HPLC (>95% purity) and 1H/13C NMR (e.g., characteristic shifts for ethoxy groups at δ 1.2–1.5 ppm for CH3 and δ 4.0–4.5 ppm for OCH2) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+ for C14H13FNO3: 262.09) and fragmentation patterns (e.g., loss of COOH at m/z 218) .
  • NMR : Use DMSO-d6 or CDCl3 to resolve substituent-specific shifts (e.g., fluoro substituents cause deshielding of adjacent protons) .
  • HPLC : Employ a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity and stability .

Advanced Research Questions

Q. How can solubility challenges in biological assays be addressed without compromising compound integrity?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility while avoiding precipitation .
  • Salt Formation : Convert the carboxylic acid to a sodium or potassium salt (e.g., via NaOH treatment) to improve solubility in PBS (pH 7.4) .
  • Validation : Monitor stability via UV-Vis spectroscopy (λmax ~260 nm for quinoline derivatives) over 24 hours .

Q. How should researchers design structure-activity relationship (SAR) studies to optimize antimicrobial activity?

  • Methodological Answer :
  • Substituent Variation : Replace the ethoxy group at position 4 with bulkier alkoxy groups (e.g., isopropoxy) to test steric effects on target binding .
  • Fluorine Isosteres : Substitute the fluoro group at position 6 with chlorine or trifluoromethyl to assess electronic impacts on bacterial membrane penetration .
  • Biological Assays : Use Staphylococcus aureus (Gram+) and E. coli (Gram–) MIC assays, correlating results with molecular docking (e.g., binding to DNA gyrase) .

Q. How can conflicting spectral data during functional group transformations (e.g., oxidation/reduction) be resolved?

  • Methodological Answer :
  • Control Experiments : Compare reaction outcomes with known analogs (e.g., 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid oxidation yields 4-oxo derivatives, verified via FT-IR for C=O stretches at ~1700 cm⁻¹) .
  • Isotopic Labeling : Use deuterated solvents or reagents to distinguish between reaction intermediates (e.g., 2H NMR for ethoxy group tracking) .
  • Cross-Validation : Pair LC-MS with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in regiochemistry .

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